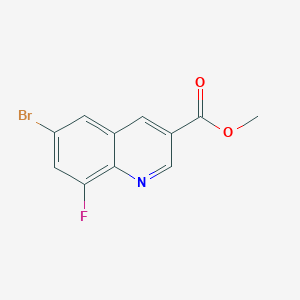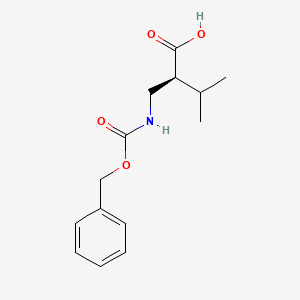
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with fluorinating agents under controlled conditions to introduce the fluorine atom at the 8-position. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be obtained.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Hydrolysis Products: The corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme interactions and as a probe in fluorescence microscopy.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-8-fluoro-quinoline-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary, but typically include interactions with cellular proteins and DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-chloro-8-fluoro-quinoline-3-carboxylate
- Methyl 6-bromo-8-chloro-quinoline-3-carboxylate
- Methyl 6-bromo-8-methyl-quinoline-3-carboxylate
Uniqueness
Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Propriétés
IUPAC Name |
methyl 6-bromo-8-fluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCBYABJIIIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2808510.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2808513.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2808514.png)
![N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B2808516.png)

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2808519.png)
![2-Chloro-N-[1-(5-chlorothiophen-2-yl)propan-2-yl]acetamide](/img/structure/B2808520.png)
![(4-chlorophenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2808522.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide](/img/structure/B2808526.png)

![4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane](/img/structure/B2808528.png)
![3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2808530.png)
